Darolutamid

Übersicht

Beschreibung

Darolutamid ist ein nicht-steroidales Antiandrogen-Medikament, das hauptsächlich zur Behandlung von nicht-metastasiertem kastrationsresistentem Prostatakrebs eingesetzt wird. Es wird unter dem Markennamen Nubeqa vermarktet und wirkt, indem es die Wirkung von Androgenen hemmt, männliche Hormone, die das Wachstum von Prostatakrebszellen fördern können .

Wissenschaftliche Forschungsanwendungen

Darolutamide has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity, particularly in the context of antiandrogenic activity.

Biology: Research focuses on its interaction with androgen receptors and its effects on cellular processes.

Wirkmechanismus

Target of Action

Darolutamide, also known as ODM-201, is a nonsteroidal androgen receptor antagonist . The primary target of darolutamide is the androgen receptor (AR) . The androgen receptor is a ligand-dependent transcription factor that controls the expression of various genes involved in cell growth and survival . Aberrant activation of AR is a well-known driver of prostate cancer .

Mode of Action

Darolutamide competitively inhibits androgens from binding to their receptors, inhibiting AR nuclear translocation, as well as AR-mediated transcription . This means that darolutamide prevents androgens, such as testosterone, from activating the androgen receptor, thereby inhibiting the growth and survival of prostate cancer cells .

Biochemical Pathways

The activation of AR is mediated by androgens, whose synthesis is regulated by the hypothalamic–pituitary–testicular (HPT) axis . By inhibiting the androgen receptor, darolutamide disrupts this pathway, leading to the inhibition of prostate cancer cell growth .

Pharmacokinetics

Following oral administration, peak plasma concentrations of darolutamide are reached 4–6 hours after dosing . Darolutamide has a half-life of 13 hours, and steady state is reached after approximately 2 days of twice-daily dosing . The absorption of darolutamide from the tablet is lower than from the oral solution; tablet absolute bioavailability is 30% in the fasted state but improves to 60–75% when given with food . Darolutamide is predominantly metabolized by CYP3A4 and, to a lesser extent, UGT1A9 and UGT1A1 .

Result of Action

The goal of treatment with darolutamide is to delay the progression of prostate cancer to metastatic disease, increasing quality of life and life expectancy for those with advanced prostate cancer . Darolutamide has shown the ability to extend metastasis-free survival (MFS) significantly over androgen-deprivation therapy (ADT) alone in Phase 3 trials .

Action Environment

Darolutamide is unique in that it incorporates two pharmacologically active diastereomers and has demonstrated resistance to all known androgen receptor (AR) mutations . Additionally, patients taking darolutamide appear to experience comparatively few central nervous system-related adverse events (AEs) such as fatigue and falls, and no increases in seizures have been reported in the drug’s clinical or preclinical development . Various authors attribute the low incidence of CNS-related AEs to darolutamide’s minimal penetration of the blood-brain barrier (BBB) .

Safety and Hazards

Darolutamide has a manageable tolerability profile . Side effects of darolutamide added to castration may include fatigue, asthenia, pain in the arms and legs, and rash . Patients taking darolutamide appear to experience comparatively few central nervous system-related adverse events (AEs) such as fatigue and falls, and no increases in seizures have been reported in the drug’s clinical or preclinical development . Other side effects ranging from hot flashes to hypothyroidism also occurred at rates similar to those of the placebo arm in Phase 3 .

Zukünftige Richtungen

Darolutamide expands the availability of treatment options in mHSPC and may be useful as a treatment for high-volume disease (typically defined as ≥ 4 bone metastases with spread outside of the pelvis and vertebral column) . Ongoing research will determine darolutamide’s potential role in additional disease states such as localized and castration-sensitive PCa .

Biochemische Analyse

Biochemical Properties

Darolutamide functions by competitively inhibiting the binding of androgens to androgen receptors. This inhibition prevents the nuclear translocation of activated androgen receptors, DNA binding, and androgen receptor-mediated gene transcription . The primary enzymes involved in the metabolism of Darolutamide are cytochrome P450 3A4 (CYP3A4), uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9), and uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) . Additionally, Darolutamide interacts with transport proteins such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .

Cellular Effects

Darolutamide has significant effects on various types of cells and cellular processes. It inhibits the proliferation of prostate cancer cells by blocking androgen receptor signaling pathways . This inhibition leads to a reduction in tumor cell growth and a decrease in prostate-specific antigen (PSA) levels . Darolutamide also affects cell signaling pathways, gene expression, and cellular metabolism by preventing the activation of androgen receptors .

Molecular Mechanism

The molecular mechanism of Darolutamide involves its action as a competitive antagonist of androgen receptors. By binding to these receptors, Darolutamide prevents androgens from activating them, thereby inhibiting their nuclear translocation and subsequent gene transcription . This inhibition disrupts the androgen receptor signaling pathway, leading to reduced cancer cell growth and proliferation . Darolutamide also affects the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Darolutamide have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on androgen receptors over extended periods . Long-term studies have shown that Darolutamide can effectively reduce tumor growth and PSA levels in both in vitro and in vivo models . Additionally, the compound’s stability and degradation profile indicate that it remains active and effective over time .

Dosage Effects in Animal Models

The effects of Darolutamide vary with different dosages in animal models. Studies have shown that higher doses of Darolutamide result in more significant inhibition of tumor growth and reduction in PSA levels . At very high doses, some toxic or adverse effects have been observed, including decreased appetite and nausea . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Darolutamide is primarily metabolized through oxidation and glucuronidation pathways . The main enzymes involved in its metabolism are CYP3A4, UGT1A9, and UGT1A1 . The compound is converted into its active metabolite, keto-darolutamide, which exhibits similar pharmacological activity . The metabolic pathways of Darolutamide also involve interactions with various cofactors and transport proteins, contributing to its overall clearance from the body .

Transport and Distribution

Darolutamide is transported and distributed within cells and tissues through interactions with transport proteins such as P-gp and BCRP . The compound has a low penetration rate across the blood-brain barrier, which minimizes its potential for central nervous system-related side effects . Darolutamide is primarily bound to serum albumin in the plasma, with a volume of distribution of approximately 119 liters . The compound is excreted mainly through urine and feces .

Subcellular Localization

The subcellular localization of Darolutamide involves its distribution within various cellular compartments. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors to inhibit their activation . Darolutamide does not exhibit significant nuclear localization, which is consistent with its mechanism of action as an androgen receptor antagonist . The compound’s activity and function are influenced by its subcellular localization, contributing to its overall therapeutic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Darolutamid umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Einer der wichtigsten Schritte umfasst die Bildung eines Pyrazolrings, der ein entscheidender Bestandteil der Molekülstruktur ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Chloroform und Reagenzien wie Phosphoroxychlorid und Benzaldehyd .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung fortschrittlicher Techniken wie Kristallisation, um die gewünschte kristalline Form der Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es wird über Dehydrierung durch das Enzym CYP3A4 in der Leber zu Ketothis compound metabolisiert.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Pyrazolrings.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie CYP3A4 und Reduktionsmittel unter kontrollierten Bedingungen. Die Reaktionen werden typischerweise in organischen Lösungsmitteln bei bestimmten Temperaturen durchgeführt, um eine optimale Ausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Oxidation von this compound gebildet wird, ist Ketothis compound, das eine signifikante pharmakologische Aktivität behält .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird auf seine einzigartige chemische Struktur und Reaktivität untersucht, insbesondere im Zusammenhang mit der Antiandrogenaktivität.

Biologie: Die Forschung konzentriert sich auf seine Wechselwirkung mit Androgenrezeptoren und seine Auswirkungen auf zelluläre Prozesse.

Industrie: Die Pharmaindustrie setzt this compound bei der Entwicklung neuer Krebstherapien und -formulierungen ein.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es kompetitiv die Bindung von Androgenen an Androgenrezeptoren hemmt. Diese Hemmung verhindert, dass der Androgenrezeptor in den Zellkern transloziert und die Transkription von Genen initiiert, die das Wachstum von Krebszellen fördern. Das primäre molekulare Ziel ist der Androgenrezeptor, und der Weg beinhaltet die Blockierung der Androgen-vermittelten Signalübertragung .

Analyse Chemischer Reaktionen

Types of Reactions

Darolutamide undergoes various chemical reactions, including:

Oxidation: It is metabolized into ketodarolutamide via dehydrogenation by the enzyme CYP3A4 in the liver.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CYP3A4 and reducing agents under controlled conditions. The reactions are typically carried out in organic solvents at specific temperatures to ensure optimal yield.

Major Products Formed

The major product formed from the oxidation of Darolutamide is ketodarolutamide, which retains significant pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bicalutamid: Ein weiteres nicht-steroidales Antiandrogen, das zur Behandlung von Prostatakrebs eingesetzt wird.

Enzalutamid: Ein Androgenrezeptor-Inhibitor der nächsten Generation mit einem ähnlichen Wirkmechanismus.

Apalutamid: Wird ebenfalls für nicht-metastasierten kastrationsresistenten Prostatakrebs eingesetzt.

Einzigartigkeit

Darolutamid ist aufgrund seines geringeren Potenzials für Nebenwirkungen auf das zentrale Nervensystem, wie z. B. Krampfanfälle, im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Es hat auch ein günstiges pharmakokinetisches Profil mit begrenzten Medikamentenwechselwirkungen und einer hohen Spezifität für Androgenrezeptoren .

Eigenschaften

IUPAC Name |

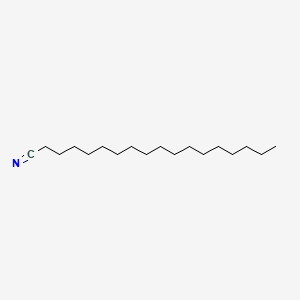

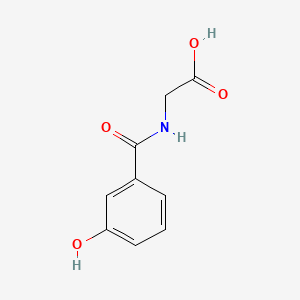

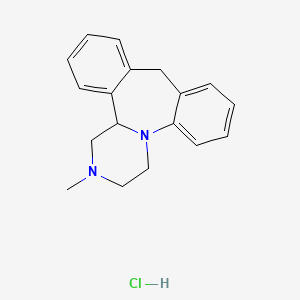

N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIJXOOIHRSQRB-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027953 | |

| Record name | Darolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

719.5±60.0 | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The actions of androgens on androgen receptors (AR) potentiate the growth and survival of prostate cancer cells. Darolutamide competitively inhibits androgens from binding to their receptors, inhibiting AR nuclear translocation, as well as AR-mediated transcription. The end result of these processes is a decrease in prostate cancer cell proliferation and tumor size. Its main metabolite, keto-darolutamide, shows similar pharmacological activity to the parent drug, darolutamide. Darolutamide has been found to bind more tightly to the AR receptor than [apalutamide] and [enzalutamide], which are other androgen receptor antagonists. Darolutamide can act as a progesterone receptor (PR) antagonist in the laboratory setting with approximately 1% activity when compared to its actions at the androgen receptor. The clinical relevance is not known at this time. | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1297538-32-9 | |

| Record name | N-[(1S)-2-[3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297538-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darolutamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297538329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darolutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darolutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAROLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X05U0N2RCO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.